An In-depth Technical Guide to Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate
An In-depth Technical Guide to Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a halogenated indole derivative that holds significant potential as a versatile building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of a bromine atom at the 6-position and a methyl group on the indole nitrogen, combined with the ethyl carboxylate at the 3-position, provides a unique combination of electronic properties and functional handles for further chemical modification.
This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound. The information presented herein is curated to provide not only factual data but also insights into the rationale behind synthetic strategies and the interpretation of analytical data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is essential for its handling, reaction setup, and interpretation of experimental results.
| Property | Value | Source |
| CAS Number | 1373147-89-7 | [1] |
| Molecular Formula | C₁₂H₁₂BrNO₂ | [1] |
| Molecular Weight | 282.13 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Topological Polar Surface Area | 31.2 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
| XLogP3-AA | 2.9 | [1] |
Synthesis of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate
The synthesis of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate can be approached through two primary and logical synthetic routes: the Fischer indole synthesis or the N-methylation of a pre-functionalized indole.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for constructing the indole ring system.[2][3] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2] For the target molecule, this would entail the reaction of (4-bromo-2-methylphenyl)hydrazine with ethyl glyoxalate or a suitable precursor.
Conceptual Workflow for Fischer Indole Synthesis:
Caption: Fischer Indole Synthesis Workflow.
Detailed Protocol (Representative):
-
Preparation of (4-bromo-2-methylphenyl)hydrazine:
-
To a solution of 4-bromo-2-methylaniline in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise.
-
The resulting diazonium salt solution is then reduced, for example, by the addition of a solution of tin(II) chloride in concentrated hydrochloric acid, to yield the hydrazine hydrochloride salt.
-
Neutralization with a base (e.g., NaOH) followed by extraction and purification will provide the free hydrazine base.
-
-
Fischer Indole Synthesis:
-
A solution of (4-bromo-2-methylphenyl)hydrazine and an equimolar amount of ethyl glyoxalate in a suitable solvent (e.g., ethanol, acetic acid) is prepared.
-
An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added.[1]
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction is cooled, and the product is isolated by pouring the mixture into water, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.
-
Route 2: N-methylation of Ethyl 6-bromo-1H-indole-3-carboxylate
This is a more direct approach if the precursor, Ethyl 6-bromo-1H-indole-3-carboxylate, is commercially available or readily synthesized. The N-H proton of the indole is acidic enough to be deprotonated by a suitable base, and the resulting anion can be alkylated with a methylating agent.
Conceptual Workflow for N-methylation:
Caption: N-methylation Workflow.
Detailed Protocol (Representative):
-
To a solution of Ethyl 6-bromo-1H-indole-3-carboxylate in an anhydrous aprotic solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C.
-
The mixture is stirred at room temperature for a period to ensure complete deprotonation.
-
A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Spectroscopic Characterization
The structural elucidation of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate relies on a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the title compound. Based on data from analogous structures, the following spectral features are expected.[4][5]
Expected ¹H NMR (in CDCl₃, 400 MHz):
-
Ethyl group: A quartet around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.4 ppm (3H, -OCH₂CH₃).
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N-Methyl group: A sharp singlet around δ 3.8-3.9 ppm (3H, N-CH₃).
-
Indole Protons:
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H-2: A singlet around δ 7.9-8.1 ppm.
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H-4: A doublet around δ 7.9-8.0 ppm.
-
H-5: A doublet of doublets around δ 7.2-7.3 ppm.
-
H-7: A doublet around δ 7.5-7.6 ppm.
-
Expected ¹³C NMR (in CDCl₃, 101 MHz):
-
Ester Carbonyl: A signal in the range of δ 164-166 ppm.
-
Ethyl group: Signals around δ 60 ppm (-OCH₂) and δ 14 ppm (-CH₃).
-
N-Methyl group: A signal around δ 33-34 ppm.
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Indole Carbons: A set of signals in the aromatic region (δ 100-140 ppm), with the carbon bearing the bromine (C-6) expected around δ 115-120 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): An electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks will appear at m/z 281 and 283.
-
Fragmentation: Common fragmentation pathways for indole-3-carboxylates include the loss of the ethoxy group (-OCH₂CH₃) and subsequent loss of carbon monoxide (-CO).
Chemical Reactivity and Synthetic Utility
The chemical reactivity of Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is primarily dictated by the bromine atom at the C-6 position and the ester functionality at C-3. The bromo substituent makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[6]
Suzuki-Miyaura Coupling:
This reaction enables the formation of a new carbon-carbon bond by coupling the bromoindole with an organoboron reagent (e.g., an aryl or vinyl boronic acid).[7]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura Coupling Workflow.
Heck-Mizoroki Reaction:
The Heck reaction facilitates the coupling of the bromoindole with an alkene to form a new substituted alkene.[8]
Buchwald-Hartwig Amination:
This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with an amine.
Modification of the Ester Group
The ethyl ester at the 3-position can be readily modified.
-
Hydrolysis: Saponification with a base (e.g., NaOH or KOH) in an alcohol/water mixture will yield the corresponding carboxylic acid, 6-bromo-1-methyl-1H-indole-3-carboxylic acid.
-
Amidation: The ester can be converted to an amide by direct reaction with an amine at elevated temperatures or by first converting the ester to the carboxylic acid and then using standard peptide coupling reagents.
-
Reduction: The ester can be reduced to the corresponding alcohol, (6-bromo-1-methyl-1H-indol-3-yl)methanol, using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Applications in Research and Drug Development
Indole-3-carboxylate derivatives are of significant interest in drug discovery due to their diverse biological activities. The unmethylated analogue, Ethyl 6-bromo-1H-indole-3-carboxylate, is a marine-derived natural product with reported anti-tumor activity.[9] This suggests that Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a promising scaffold for the development of novel therapeutic agents, particularly in oncology.
The bromo substituent at the 6-position provides a key handle for structure-activity relationship (SAR) studies. Through palladium-catalyzed cross-coupling reactions, a library of analogues with diverse substituents at this position can be synthesized and screened for biological activity against various targets, such as protein kinases, which are often implicated in cancer.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Fire and Explosion Hazards: The compound is likely combustible. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 6-bromo-1-methyl-1H-indole-3-carboxylate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established methods, and its structure offers multiple points for chemical modification. The presence of the bromo substituent makes it particularly amenable to modern cross-coupling techniques, enabling the rapid generation of diverse molecular architectures. The potential biological activity of this compound class, particularly in the area of oncology, makes it a compelling target for further investigation by researchers and drug development professionals.
References
-
Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. (URL: [Link])
-
Heck reaction - Wikipedia. (URL: [Link])
-
A three-component Fischer indole synthesis - PubMed. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. (URL: [Link])
-
Wiley-VCH 2007 - Supporting Information. (URL: [Link])
-
Fischer Indole Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. (URL: [Link])
-
Ethyl 6-Bromo-3indolcarboxylate and 3-Hydroxyacetal-6-bromoindole, novel bromoindoles from the sponge Pleroma menoui of the Cora - CORE. (URL: [Link])
-
Suzuki reaction - Wikipedia. (URL: [Link])
-
6-BROMO-1-H-INDOLE-3-CARBOXYLIC_ACID_METHYLESTER - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
Suzuki-Miyaura Coupling - Organic Synthesis. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
Ethyl 6-bromo-1H-indole-3-carboxylate | The Peptide Resource Page (PRP). (URL: [Link])
-
Synthesis and biological evaluation of indoles - Der Pharma Chemica. (URL: [Link])
-
Methyl 1H-indole-3-carboxylate. (URL: [Link])
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])
-
6-Bromo-1H-indole-3-carboxylic acid - PMC - NIH. (URL: [Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. (URL: [Link])
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes | Request PDF. (URL: [Link])
-
2 - Supporting Information. (URL: [Link])
-
Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) - PMC. (URL: [Link])
-
13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (URL: [Link])
-
Fig. S7 1 H NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d).. (URL: [Link])
Sources
- 1. fishersci.com [fishersci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tetratek.com.tr [tetratek.com.tr]
- 5. mdpi.com [mdpi.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
